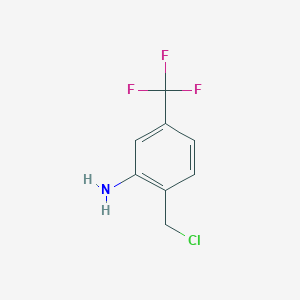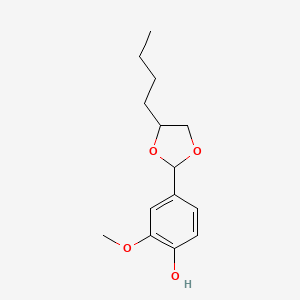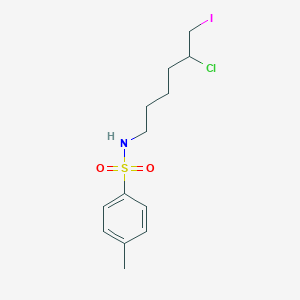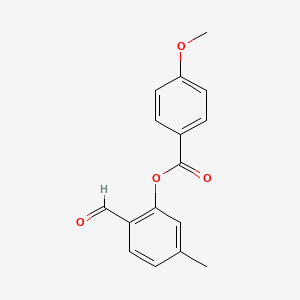
2-Formyl-5-methylphenyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-5-methylphenyl 4-methoxybenzoate is an organic compound with the molecular formula C16H14O4 It is a derivative of benzoic acid and is characterized by the presence of a formyl group, a methyl group, and a methoxybenzoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-5-methylphenyl 4-methoxybenzoate typically involves the esterification of 2-formyl-5-methylphenol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Formyl-5-methylphenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Formyl-5-methylbenzoic acid.
Reduction: 2-Hydroxymethyl-5-methylphenyl 4-methoxybenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Formyl-5-methylphenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Formyl-5-methylphenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The methoxybenzoate group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-formyl-2-methoxybenzoate: Similar structure but lacks the methyl group on the phenyl ring.
Methyl 2-methoxybenzoate: Lacks the formyl and methyl groups.
(2-methylphenyl) 4-methoxybenzoate: Lacks the formyl group.
Uniqueness
2-Formyl-5-methylphenyl 4-methoxybenzoate is unique due to the presence of both the formyl and methoxybenzoate groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications.
Propiedades
Número CAS |
920525-98-0 |
|---|---|
Fórmula molecular |
C16H14O4 |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
(2-formyl-5-methylphenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C16H14O4/c1-11-3-4-13(10-17)15(9-11)20-16(18)12-5-7-14(19-2)8-6-12/h3-10H,1-2H3 |
Clave InChI |
FBBDMNCZUPJCTK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C=O)OC(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


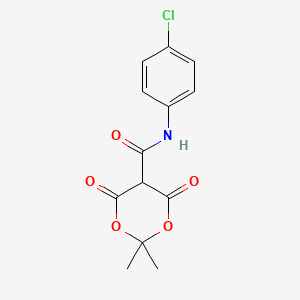

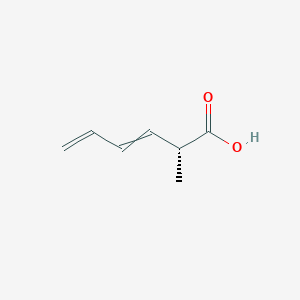


![4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol](/img/structure/B12630645.png)
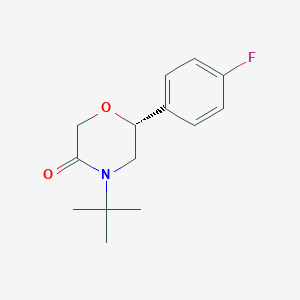
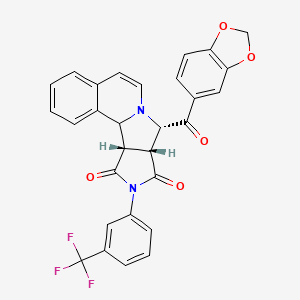
![Tert-butyl 2-[2-fluoroethyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12630654.png)
![3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene](/img/structure/B12630657.png)
